molecular formula C10H12N2O2 B8127717 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine

2-(3-Buten-1-yl)-4-methyl-3-nitropyridine

Cat. No.: B8127717
M. Wt: 192.21 g/mol
InChI Key: DRUKHPAYQSGMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is an organic compound that belongs to the class of nitropyridines These compounds are characterized by the presence of a nitro group attached to a pyridine ring The specific structure of this compound includes a butenyl group at the second position and a methyl group at the fourth position of the pyridine ring, along with a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine typically involves the nitration of 4-methylpyridine followed by the alkylation of the resulting nitro compound. One common method involves the following steps:

    Nitration: 4-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-3-nitropyridine.

    Alkylation: The nitro compound is then alkylated with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve industrial-grade quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Buten-1-yl)-4-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: 2-(3-Buten-1-yl)-4-methylpyridine-3-carboxylic acid.

    Reduction: 2-(3-Buten-1-yl)-4-methyl-3-aminopyridine.

    Substitution: 2-(3-Buten-1-yl)-4-methyl-3-alkoxypyridine.

Scientific Research Applications

2-(3-Buten-1-yl)-4-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Buten-1-yl)-4-methyl-3-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects. The butenyl group can also participate in covalent bonding with biological targets, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Buten-1-yl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Methyl-3-nitropyridine: Lacks the butenyl group, limiting its applications in organic synthesis.

    2-(3-Buten-1-yl)-3-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

2-(3-Buten-1-yl)-4-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. The presence of both the butenyl and nitro groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-but-3-enyl-4-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-4-5-9-10(12(13)14)8(2)6-7-11-9/h3,6-7H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUKHPAYQSGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)CCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.